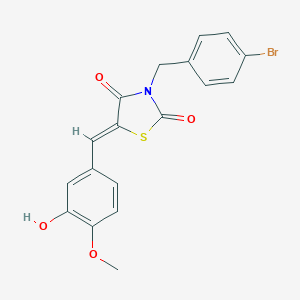
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinedione class of compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits significant biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a crucial regulator of glucose and lipid metabolism. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
Méthodes De Synthèse
The synthesis of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide in ethanol to form the thiazolidine-2,4-dione ring. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H14BrNO4S |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14BrNO4S/c1-24-15-7-4-12(8-14(15)21)9-16-17(22)20(18(23)25-16)10-11-2-5-13(19)6-3-11/h2-9,21H,10H2,1H3/b16-9- |
Clé InChI |
WXUKXNRYVWDTIH-SXGWCWSVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B302270.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)